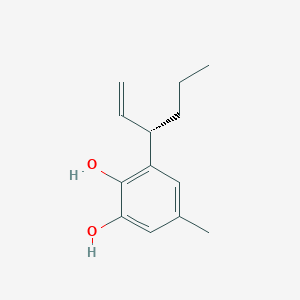
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) is an organic compound that belongs to the catechol family. Catechols are characterized by the presence of a benzene ring with two hydroxyl groups attached to adjacent carbon atoms. This particular compound has a unique structure due to the presence of an ethenylbutyl side chain, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylcatechol and (S)-1-ethenylbutyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A base such as potassium carbonate is used to deprotonate the hydroxyl groups of 5-methylcatechol, making it more nucleophilic.
Nucleophilic Substitution: The deprotonated 5-methylcatechol undergoes nucleophilic substitution with (S)-1-ethenylbutyl bromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Alkyl halides and acid chlorides are commonly used reagents for substitution reactions.
Major Products
Oxidation: Formation of 3-[(S)-1-Ethenylbutyl]-5-methylquinone.
Reduction: Formation of 3-[(S)-1-Ethylbutyl]-5-methylcatechol.
Substitution: Formation of various ethers and esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of catechols in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, preventing oxidative damage to cells.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Signal Transduction: It can influence cellular signaling pathways by interacting with receptors and other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) can be compared with other catechols such as:
Catechol: Lacks the ethenylbutyl side chain, making it less hydrophobic.
5-Methylcatechol: Similar structure but without the ethenylbutyl side chain.
3-[(S)-1-Ethenylbutyl]catechol: Similar structure but without the methyl group on the benzene ring.
The presence of the ethenylbutyl side chain in 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) imparts unique properties such as increased hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
193753-46-7 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
3-[(3S)-hex-1-en-3-yl]-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C13H18O2/c1-4-6-10(5-2)11-7-9(3)8-12(14)13(11)15/h5,7-8,10,14-15H,2,4,6H2,1,3H3/t10-/m1/s1 |
InChI-Schlüssel |
PAHXDVQQUQAEHL-SNVBAGLBSA-N |
SMILES |
CCCC(C=C)C1=C(C(=CC(=C1)C)O)O |
Isomerische SMILES |
CCC[C@@H](C=C)C1=C(C(=CC(=C1)C)O)O |
Kanonische SMILES |
CCCC(C=C)C1=C(C(=CC(=C1)C)O)O |
Synonyme |
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















